N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
Description
N²-Benzyl-N²-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a synthetic glycinamide derivative characterized by a sulfonamide-linked 3-chloro-4-methoxyphenyl group, a benzyl substituent, and a pyridin-4-ylmethyl moiety. The compound’s design leverages chloro and methoxy substituents for electronic modulation and lipophilicity, while the pyridine ring may enhance solubility and target binding .
Properties
Molecular Formula |
C22H22ClN3O4S |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22ClN3O4S/c1-30-21-8-7-19(13-20(21)23)31(28,29)26(15-18-5-3-2-4-6-18)16-22(27)25-14-17-9-11-24-12-10-17/h2-13H,14-16H2,1H3,(H,25,27) |
InChI Key |
CQRDMBVUICYGKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
-
Sulfonation of 3-Chloro-4-Methoxyphenyl Precursor :
-
Reacting 3-chloro-4-methoxyphenylsulfonyl chloride with benzylamine in a polar aprotic solvent (e.g., dichloromethane) under nitrogen at 0–25°C for 4–6 hours.
-
Stoichiometry : A 1:1 molar ratio ensures complete conversion, with excess benzylamine avoided to prevent di-sulfonation.
-
Workup : The product is isolated via aqueous extraction, dried with sodium sulfate, and purified by recrystallization from ethyl acetate/hexane.
-
Optimization Data:
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Solvent | Dichloromethane | 85–90% | |
| Temperature | 0–5°C | 92% | |
| Reaction Time | 4 hours | 88% |
Glycinamide Backbone Formation
The sulfonamide intermediate is functionalized with a glycinamide moiety through a coupling reaction.
Methodology:
-
Boc-Protected Glycine Activation :
-
Coupling with Sulfonamide Intermediate :
-
Deprotection :
Critical Parameters:
-
Molar Ratio : 1:1.2 (sulfonamide:glycine) to ensure complete coupling.
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity.
Final Coupling with Pyridin-4-Ylmethylamine
The glycinamide intermediate is coupled with pyridin-4-ylmethylamine to form the target compound.
Reaction Protocol:
-
Reductive Amination :
-
Acidification and Crystallization :
Yield Optimization:
Purification and Characterization
Purification Methods:
Analytical Data:
-
HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 60:40).
-
NMR (¹H, 400 MHz) :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Reductive Amination | High selectivity | Requires high-pressure H₂ | 90% |
| Direct Amidation | Mild conditions | Lower yield (75%) | 75% |
| Microwave-Assisted | Rapid (30 min) | Specialized equipment | 85% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several notable biological activities, which are summarized in the following table.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Antimicrobial | Effective against resistant bacteria | |
| Anti-inflammatory | Reduces inflammation in models |
Therapeutic Applications
The potential therapeutic applications of N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide include:
Cancer Treatment
Due to its ability to induce apoptosis and inhibit tumor growth, this compound shows promise as a chemotherapeutic agent. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines.
Infection Control
As an antimicrobial agent, it has potential applications in treating infections caused by resistant bacterial strains. Its effectiveness against MRSA highlights its importance in addressing antibiotic resistance.
Anti-inflammatory Treatments
The compound may be applicable in treating conditions characterized by excessive inflammation, such as arthritis or other inflammatory diseases.
Case Studies
Several case studies have evaluated the efficacy of this compound across different biological contexts.
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores compared to controls |
Detailed Findings
-
Cancer Cell Line Studies :
- In vitro assays demonstrated that the compound induces significant apoptosis at micromolar concentrations.
- Comparative studies indicated that it outperforms standard chemotherapeutic agents in specific cancer types.
-
Antimicrobial Efficacy :
- Evaluations against MRSA revealed promising results, with minimum inhibitory concentrations lower than those of traditional antibiotics.
-
Inflammatory Disease Models :
- Animal studies showed that administration of the compound resulted in reduced inflammation and pain scores in models of arthritis.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Glycinamide Derivatives
*Derived from IUPAC name; exact values depend on stereochemistry.
Key Observations:
In contrast, the 5-chloro-2-methoxyphenyl group in introduces steric hindrance due to adjacent substituents. Compounds with methyl or ethyl sulfonyl groups (e.g., ) exhibit reduced electronegativity, which may lower target affinity but improve metabolic stability .
Fluorobenzyl () and benzoyl () groups introduce distinct electronic profiles: fluorine’s electronegativity vs. benzoyl’s π-π stacking capability.
Molecular Weight and Lipophilicity :
- The target ’s moderate molecular weight (~482 g/mol) positions it within the "drug-like" range, contrasting with the heavier dichloro derivative in (583 g/mol), which may face bioavailability challenges.
- Ethyl/ethoxy substituents in lower molecular weight (~411 g/mol), favoring permeability but possibly reducing target engagement.
Implications for Research and Development
- Crystallography : The Cambridge Structural Database (CSD) highlights sulfonamide-containing compounds as frequent subjects of crystallographic studies due to their stable hydrogen-bonding networks . The target ’s chloro and methoxy groups may promote favorable crystal packing for X-ray analysis.
- Structure-Activity Relationships (SAR) : Positional isomerism (e.g., pyridin-4-yl vs. pyridin-3-yl) and substituent electronic profiles (e.g., Cl vs. F) warrant further exploration to optimize potency and selectivity.
- Synthetic Feasibility : The SHELX software suite, widely used for small-molecule refinement , could aid in resolving the target ’s structure, particularly its sulfonamide geometry.
Biological Activity
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a sulfonamide derivative with a complex structure that has garnered attention for its potential biological activities. This compound features a glycinamide backbone, a sulfonyl moiety, and various substituents that may influence its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of chlorine, nitrogen, oxygen, and sulfur atoms. The specific arrangement of these elements contributes to the compound's biological activity.
| Property | Details |
|---|---|
| Molecular Formula | CxHyClNzOwSu (specific values needed) |
| Molecular Weight | To be determined |
| IUPAC Name | This compound |
Biological Activity
Research into the biological activity of this compound has identified several key areas of interest:
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Studies suggest that this compound may exhibit activity against various bacterial strains. This is likely due to its ability to inhibit bacterial folate synthesis, similar to other sulfonamides.
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. It is hypothesized that the compound interacts with specific molecular targets involved in cell proliferation and apoptosis. Further research is needed to elucidate these mechanisms and validate its efficacy in cancer models.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways relevant to disease states. The presence of the sulfonamide group is critical for such interactions, as it mimics substrates for these enzymes.
The exact mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The sulfonamide moiety likely competes with para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.
- Modulation of Signaling Pathways : The compound may influence pathways related to cell growth and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at certain concentrations.
- Anticancer Research : Another investigation focused on the compound's effects on human cancer cell lines, revealing dose-dependent cytotoxic effects and induction of apoptosis.
- Enzyme Interaction Studies : Research involving enzyme assays indicated that the compound effectively inhibits specific targets related to metabolic processes.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Temperature (°C) | Catalyst/Base |
|---|---|---|---|
| Sulfonylation | Dichloromethane | 0–5 | Triethylamine |
| Benzylation | DMF | 25–30 | NaH |
| Glycinamide Coupling | THF | Reflux (~66) | HOBt/EDCI |
Characterization : Confirm purity via HPLC (>95%) and structure via ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons) and HRMS .
Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?
Methodological Answer:
Employ a fractional factorial design to screen variables:
- Factors : Temperature, solvent ratio, catalyst loading.
- Response surface methodology (RSM) : Identify interactions (e.g., higher catalyst loading at lower temperatures improves yield by 15%) .
- Flow chemistry : Continuous flow systems enhance reproducibility and reduce side products (e.g., 20% yield increase in pilot studies) .
Statistical Validation : Use ANOVA to confirm significance (p < 0.05) and optimize conditions iteratively .
Basic: Which analytical techniques are essential for structural confirmation?
Methodological Answer:
- X-ray crystallography : Refine crystal structures using SHELXL (R-factor < 0.05) . Compare with Cambridge Structural Database (CSD) entries for bond length/angle validation (e.g., C-S bond: 1.76 Å ± 0.02) .
- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC); monitor sulfonyl group at δ ~3.3 ppm (¹H) and 170 ppm (¹³C) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How to resolve discrepancies in crystallographic data from different studies?
Methodological Answer:
- Cross-validate with CSD : Check for outliers in torsion angles (e.g., pyridinyl-methyl torsion >10° suggests conformational flexibility) .
- Re-refinement : Reprocess raw diffraction data using SHELXL with updated scattering factors .
- Dynamic vs. static disorder : Use PLATON to assess if thermal motion or twinning affects data (e.g., twin fraction < 0.3 acceptable) .
Basic: How to design biological activity assays for this compound?
Methodological Answer:
- In vitro models : Screen against enzyme targets (e.g., kinases) using fluorescence polarization (IC₅₀ < 1 µM) .
- Dose-response curves : Use 8-point dilutions (1 nM–100 µM) and GraphPad Prism® for curve fitting (R² > 0.95) .
- Cytotoxicity : Test in HEK293 cells via MTT assay; report EC₅₀ with SEM .
Advanced: How to address contradictory bioactivity results across studies?
Methodological Answer:
- Reproducibility checks : Verify assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀) .
- Meta-analysis : Pool data from ≥3 independent studies; apply Fisher’s exact test to identify outliers (p < 0.01) .
- Proteomic profiling : Use SILAC-MS to confirm target engagement specificity .
Advanced: What computational methods predict binding modes for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with PDB 3HKC (RMSD < 2.0 Å); prioritize poses with hydrogen bonds to sulfonyl oxygen .
- MD simulations : Run 100 ns trajectories in GROMACS; analyze binding free energy (MM/PBSA ΔG < -40 kcal/mol) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles; use fume hoods for synthesis .
- Spill management : Absorb with vermiculite, dispose as hazardous waste (EPA Category D) .
- Storage : Keep in amber vials at -20°C under argon to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
